REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.F[B-](F)(F)F.[CH3:18][O+](C)C.[OH-].[Na+]>ClCCl>[CH3:18][O:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[N:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C=CC(NC2=CC1)=O
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane (2×40 cm3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The dried (MgSO4) extracts
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Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallised from petroleum ether (b.p. 60°-80°)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=C(C=C2C=C1)Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |